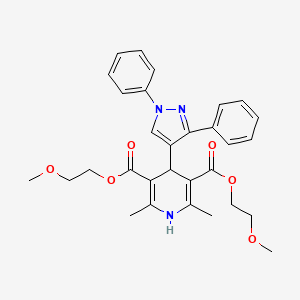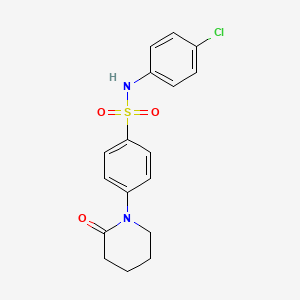
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTCP is a tryptophan derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have antioxidant effects, which can help to protect cells from damage caused by free radicals. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide in lab experiments is that it is a relatively stable compound, making it easier to handle and store than some other compounds. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to be effective at low concentrations, which can help to reduce costs in lab experiments. However, one limitation of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide research. One area of interest is in the development of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide-based therapies for cancer and inflammatory diseases. Additionally, there is potential for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide to be used in combination with other compounds to enhance its therapeutic effects. Further research is also needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new therapies. While there is still much to be learned about N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, its potential benefits make it an important area of research for the future.
合成法
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is synthesized through a multi-step process that involves the reaction of tryptophan with 3,5-dimethylbenzoyl chloride to form N-(3,5-dimethylphenyl)tryptophanamide. This compound is then reacted with phenoxyacetyl chloride to produce N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, which is the final product.
科学的研究の応用
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
phenyl N-[1-(3,5-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-12-18(2)14-20(13-17)28-25(30)24(29-26(31)32-21-8-4-3-5-9-21)15-19-16-27-23-11-7-6-10-22(19)23/h3-14,16,24,27H,15H2,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLWHIVJXPYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)
![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)
![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)